molecular formula C29H36N4O4S2 B11621124 N-[(1Z)-1-{2-[4-(diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide

N-[(1Z)-1-{2-[4-(diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide

Cat. No.: B11621124
M. Wt: 568.8 g/mol
InChI Key: UZLRJPGWGUIHLV-KRUMMXJUSA-N
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Description

N-[(1Z)-1-{2-[4-(diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide, also known by its CAS number 57609-72-0, is a complex organic compound with the following empirical formula: C₃₁H₃₈N₄. It has a molecular weight of 466.66 g/mol and falls under the category of sulfonamides.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps

    Condensation Reaction:

Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using similar principles on a larger scale.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the imidazolidinone ring or the aromatic moieties.

    Substitution: Substitution reactions can occur at various positions, leading to derivatives with modified substituents.

    Reduction: Reduction of the imine group or other functional groups may be feasible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Alkylating agents (e.g., alkyl halides) or nucleophilic substitution reagents.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Derivatives with altered functional groups or stereochemistry may result.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Industry: It could serve as a precursor for other sulfonamide-based compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, potentially influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C29H36N4O4S2

Molecular Weight

568.8 g/mol

IUPAC Name

(NZ)-N-[1-[2-[4-(diethylamino)phenyl]-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C29H36N4O4S2/c1-6-31(7-2)26-14-12-25(13-15-26)29-32(24(5)30-38(34,35)27-16-8-22(3)9-17-27)20-21-33(29)39(36,37)28-18-10-23(4)11-19-28/h8-19,29H,6-7,20-21H2,1-5H3/b30-24-

InChI Key

UZLRJPGWGUIHLV-KRUMMXJUSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=C(C=C3)C)/C(=N\S(=O)(=O)C4=CC=C(C=C4)C)/C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=C(C=C3)C)C(=NS(=O)(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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